N-(4-chlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
CAS No.:
Cat. No.: VC8647120
Molecular Formula: C19H18ClN3O2S2
Molecular Weight: 420.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18ClN3O2S2 |
|---|---|
| Molecular Weight | 420.0 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C19H18ClN3O2S2/c1-23-18(25)16-13-4-2-3-5-14(13)27-17(16)22-19(23)26-10-15(24)21-12-8-6-11(20)7-9-12/h6-9H,2-5,10H2,1H3,(H,21,24) |
| Standard InChI Key | DQXCDUBBPRNTAU-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)Cl)SC4=C2CCCC4 |
| Canonical SMILES | CN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)Cl)SC4=C2CCCC4 |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
The compound features a benzothieno[2,3-d]pyrimidine core fused with a cyclohexene ring, substituted at the 2-position with a sulfanyl acetamide group and at the 3-position with a methyl group (Fig. 1). The 4-chlorophenyl moiety attached to the acetamide nitrogen introduces steric and electronic modifications that may influence biological interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈ClN₃O₂S₂ |
| Molecular Weight | 420.0 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
| SMILES | CN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)Cl)SC4=C2CCCC4 |
The cyclohexene ring adopts a boat conformation, as inferred from NMR studies of analogous tetrahydrobenzothienopyrimidines . The 4-chlorophenyl group contributes to lipophilicity (clogP ≈ 3.2), potentially enhancing membrane permeability.
Synthesis and Reaction Pathways
Stepwise Synthesis
The synthesis involves three critical stages (Scheme 1):
-
Gewald Reaction: Cyclohexanone, ethyl cyanoacetate, and sulfur react in the presence of morpholine to form ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate .
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Pyrimidine Ring Formation: Treatment with formamide at 180°C cyclizes the intermediate into the benzothieno[2,3-d]pyrimidin-4(3H)-one core .
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Functionalization: Chlorination with POCl₃ followed by nucleophilic substitution with 2-mercapto-N-(4-chlorophenyl)acetamide introduces the sulfanyl acetamide moiety.
Table 2: Optimal Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Morpholine, EtOH, reflux, 12h | 78% |
| 2 | Formamide, 180°C, 6h | 65% |
| 3 | POCl₃, DMF, 90°C, 4h | 52% |
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.65–1.82 (m, 4H, cyclohexenyl), 3.12 (s, 3H, N-CH₃), 4.21 (s, 2H, SCH₂CO), 7.32–7.45 (m, 4H, Ar-H) .
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¹³C NMR: 167.8 ppm (C=O), 162.1 ppm (pyrimidine C4), 135.9 ppm (C-Cl).
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IR (KBr): 1695 cm⁻¹ (amide C=O), 1240 cm⁻¹ (C-S).
| Parameter | Value |
|---|---|
| logP | 3.4 |
| HBA/HBD | 5/2 |
| Plasma Protein Binding | 89% |
Comparative Analysis with Analogues
Substituent Effects
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Methyl vs. Phenyl at C3: Methyl substitution (as in the target compound) reduces steric hindrance compared to phenyl derivatives, potentially improving solubility.
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Chlorophenyl vs. Phenoxyethyl: The chlorophenyl group in the target compound confers higher logP (3.4 vs. 2.8) than the phenoxyethyl analogue , suggesting enhanced blood-brain barrier penetration.
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